[Mpa1, L-Tic7]OT
Description
Properties
Molecular Formula |
C48H67N11O12S2 |
|---|---|
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
(3S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36-,41-/m0/s1 |
InChI Key |
BEKGLOSGJVQNHG-JSRVRBLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Research Findings and Data
Receptor Binding Affinity and Agonistic Activity
Research has demonstrated that modifications at position 7, particularly the introduction of conformationally restricted residues like L-Tic, can significantly influence the binding affinity and efficacy of oxytocin analogs. The compound [Mpa1, L-Tic7]OT, which features a deaminated N-terminus (Mpa) and an L-Tic residue at position 7, has been evaluated for its binding characteristics to the human oxytocin receptor.
Structural Elucidation and Conformational Dynamics of Mpa1, L Tic7 Ot
Computational Chemistry and Molecular Modeling Studies
Comparison of Modeled and Experimentally Determined Structures
The validation of computational models against experimental data is essential for accurate structural elucidation. For oxytocin (B344502) analogs like [Mpa1, L-Tic7]OT, Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY, TOCSY, and ¹H-¹³C HSQC spectra, provides critical experimental insights into molecular conformation nih.govresearchgate.net. NMR data has revealed the existence of both cis and trans configurations for peptide bonds, particularly around residues like Cys6 and Tic7, evidenced by the observation of distinct sets of cross-peaks in various spectra nih.gov. Computational methods, such as the calculation of mean structures using programs like MOLMOL, are employed to model these conformations, often based on or used to interpret NMR findings researchgate.net. The consistency between calculated theoretical spectra (e.g., amide-I IR spectra) and experimental values, along with agreement in bond lengths and root-mean-square deviation (RMSD) of the backbone under different conditions, serves as a benchmark for the reliability of computational models acs.org. This iterative comparison between modeled and experimentally determined structures allows for a comprehensive understanding of the conformational landscape of [Mpa1, L-Tic7]OT.
Comparative Binding Affinities of Oxytocin Analogs
The structural modifications in oxytocin analogs, including those at positions 1 and 7, lead to variations in their binding affinities for the oxytocin receptor. The following table summarizes the reported IC₅₀ values for related compounds, providing a quantitative perspective on how structural changes influence receptor interaction.
| Peptide Analog | IC₅₀ (nM) |
| [L-Tic(7)]OT (1) | 130 |
| [D-Tic(7)]OT (2) | 730 |
| [Mpa(1),L-Tic(7)]OT (3) | 103 |
| [Mpa(1),D-Tic(7)]OT (4) | 380 |
Compound List:
[Mpa1, L-Tic7]OT
Structure Activity Relationship Sar of Mpa1, L Tic7 Ot and Analogues
Contribution of β-Mercaptopropionic Acid (Mpa) at Position 1
The replacement of the N-terminal cysteine residue (Cys1) with β-Mercaptopropionic Acid (Mpa) is a common strategy in designing oxytocin (B344502) analogues. This modification, often referred to as deamination, significantly impacts the peptide's characteristics.
N-terminal deamination, achieved by substituting the N-terminal cysteine with Mpa, has been shown to confer several advantageous properties to oxytocin analogues. These modifications often lead to enhanced stability against enzymatic degradation, particularly by exopeptidases that target the N-terminus annualreviews.orgcnr.itacs.orgtandfonline.comresearchgate.net. Furthermore, deamination has been associated with an increase in biological activity and improved binding affinity to the oxytocin receptor (OTR) annualreviews.orgresearchgate.netresearchgate.netnih.gov. For instance, studies comparing deamino analogues with their parent compounds have reported higher uterotonic potency and improved metabolic stability annualreviews.orgacs.orgtandfonline.comresearchgate.net.
Impact of L-Thiocyclohexyl (L-Tic) at Position 7
The introduction of L-Thiocyclohexyl (L-Tic), a conformationally restricted amino acid, at position 7 (which is typically occupied by Proline in oxytocin) significantly influences the peptide's interaction with the oxytocin receptor.
Comparative studies involving L-Tic and D-Tic substitutions at position 7 reveal distinct effects on biological outcomes. Analogues incorporating L-Tic generally exhibit higher binding affinities for the human oxytocin receptor compared to their D-Tic counterparts researchgate.netnih.govresearchgate.netsigmaaldrich.com. For example, [Mpa(1), L-Tic(7)]OT (analogue 3) demonstrated a binding affinity (IC50) of 103 nM, whereas its D-Tic diastereomer, [Mpa(1), D-Tic(7)]OT (analogue 4), showed a lower affinity with an IC50 of 380 nM researchgate.netnih.govresearchgate.net. Furthermore, L-Tic substituted analogues often display partial agonistic activity, while D-Tic substitutions can lead to pure antagonistic properties researchgate.netnih.govresearchgate.net.
The incorporation of Tic, a conformationally constrained amino acid, at position 7 imposes significant rigidity on this region of the peptide. This conformational restriction can be crucial for optimizing the peptide's fit within the receptor's binding pocket, potentially stabilizing specific bioactive conformations researchgate.netresearchgate.netscispace.comnih.gov. Studies suggest that the orientation of the peptide backbone, particularly the cis/trans conformation of the bond between Cys6 and the residue at position 7, plays a role in determining agonist or antagonist activity researchgate.netnih.govresearchgate.net. The restricted nature of Tic can favour specific conformational states that enhance receptor interaction or modulate signaling pathways.
The substitution of L-Tic at position 7 demonstrably modulates the receptor binding characteristics of oxytocin analogues. As noted, L-Tic substitutions typically lead to improved binding affinities compared to D-Tic researchgate.netnih.govresearchgate.netsigmaaldrich.com. The combination of N-terminal deamination (Mpa at position 1) and L-Tic substitution at position 7, as seen in [Mpa(1), L-Tic(7)]OT, resulted in a high affinity analogue researchgate.netnih.gov. These findings highlight the importance of both the N-terminal modification and the stereochemistry and conformational rigidity introduced by the Tic residue at position 7 for optimizing receptor binding.
Data Table: Binding Affinities of Tic-Substituted Oxytocin Analogues
| Analogue Name | Position 1 | Position 7 | Human OTR Binding Affinity (IC50, nM) | Reference |
| [L-Tic(7)]OT | Cys | L-Tic | 130 | researchgate.netnih.gov |
| [D-Tic(7)]OT | Cys | D-Tic | 730 | researchgate.netnih.gov |
| [Mpa(1), L-Tic(7)]OT | Mpa | L-Tic | 103 | researchgate.netnih.gov |
| [Mpa(1), D-Tic(7)]OT | Mpa | D-Tic | 380 | researchgate.netnih.gov |
Compound List:
[Mpa1, L-Tic7]OT
Oxytocin (OT)
[Mpa(1)]OT (Deamino-oxytocin)
[L-Tic(7)]OT
[D-Tic(7)]OT
[Mpa(1), D-Tic(7)]OT
Systematic Structural Variations and Their Functional Consequences
The oxytocin peptide sequence is a nonapeptide with a characteristic disulfide bridge between cysteine residues at positions 1 and 6. Modifications at various positions, including the N-terminus (position 1) and internal residues like position 7, have been extensively studied to elucidate SAR. The introduction of non-natural amino acids or modifications like deamination at the N-terminus (often denoted as Mpa for 3-mercaptopropionic acid) and substitutions at position 7, such as the cyclic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic), are key strategies in this research.
Single Amino Acid Substitutions and Their Receptor Affinities
Single amino acid substitutions are fundamental to understanding how specific residues contribute to receptor binding and activation. Studies involving modifications at position 1 and position 7 of oxytocin analogues have provided significant insights into these relationships.
N-terminal Modifications (Position 1): Replacing the N-terminal cysteine with 3-mercaptopropionic acid (Mpa) results in deamino-oxytocin analogues. This modification generally improves metabolic stability and can influence receptor affinity and selectivity researchgate.netnih.govcnr.itnih.gov. For instance, deamination at position 1 has been shown to improve binding and potency at oxytocin receptors (OTR) and enhance stability against proteases cnr.it.
Position 7 Modifications: The proline residue at position 7 in oxytocin is known to be important for conformational constraints necessary for biological activity researchgate.net. Substituting proline with cyclic amino acids like L-Tic or D-Tic has been a common strategy.
L-Tic at Position 7: The incorporation of L-Tic at position 7 in oxytocin analogues has been investigated for its impact on receptor binding. For example, [L-Tic7]OT (analogue 1) showed a binding affinity (IC50) of 130 nM for the human oxytocin receptor researchgate.net.
D-Tic at Position 7: Conversely, the D-enantiomer, [D-Tic7]OT (analogue 2), exhibited a lower affinity of 730 nM for the human oxytocin receptor researchgate.net. This difference highlights the stereochemical sensitivity at this position.
Other Position 7 Substitutions: Studies have also explored replacements like sarcosine (B1681465) (Sar) and N-methyl-L-alanine (MeAla) at position 7. In oxytocin analogues, sarcosine at position 7 generally led to higher oxytocic and milk-ejecting activities compared to N-methylalanine researchgate.netnih.gov.
Table 1: Receptor Affinities of Single Amino Acid Substituted Oxytocin Analogues
| Analogue | Position Modified | Amino Acid Substitution | Receptor Type | Affinity (IC50/Ki) | Reference |
| [L-Tic7]OT | 7 | L-Tic | Human OTR | 130 nM | researchgate.net |
| [D-Tic7]OT | 7 | D-Tic | Human OTR | 730 nM | researchgate.net |
| [Sar7]OT | 7 | Sarcosine | Oxytocin Receptor | Not specified | researchgate.netnih.gov |
| [N-Me-L-Ala7]OT | 7 | N-Methyl-L-alanine | Oxytocin Receptor | Not specified | researchgate.netnih.gov |
| [Mpa1]OT | 1 | Mpa | Oxytocin Receptor | Not specified | researchgate.netnih.gov |
Note: "OTR" refers to the Oxytocin Receptor. Affinity values are presented as IC50 or Ki where available.
Combined Modifications and Synergistic Effects
Combining modifications at different positions can lead to synergistic or antagonistic effects on receptor affinity and activity, offering a more nuanced understanding of SAR.
[Mpa1, L-Tic7]OT: The combination of N-terminal deamination (Mpa) with a substitution at position 7, such as L-Tic, has been investigated. The analogue [Mpa1, L-Tic7]OT (analogue 3) showed a binding affinity of 103 nM for the human oxytocin receptor researchgate.net. This affinity is higher than that of [L-Tic7]OT alone (130 nM), suggesting a potentially beneficial effect of the N-terminal modification in combination with L-Tic at position 7.
[Mpa1, D-Tic7]OT: Similarly, the analogue [Mpa1, D-Tic7]OT (analogue 4) exhibited an affinity of 380 nM for the human oxytocin receptor researchgate.net. While the D-Tic substitution at position 7 generally leads to lower affinity compared to L-Tic, the combination with Mpa at position 1 still results in a notable affinity.
Deamination and Position 7 Substitutions: Studies have indicated that in peptides containing a 3-mercaptopropionic acid residue at position 1, the effects of deamination and substitutions at position 7 can be additive on biological properties researchgate.netnih.gov. For instance, the combination of N-terminal deamination with sarcosine or N-methylalanine at position 7 in vasopressin analogues demonstrated that these modifications could lead to selective agonists or antagonists nih.gov.
Table 2: Receptor Affinities of Combined Modified Oxytocin Analogues
| Analogue | Modifications | Receptor Type | Affinity (IC50/Ki) | Effect of Combination (vs. single mod.) | Reference |
| [Mpa1, L-Tic7]OT | Mpa at position 1, L-Tic at position 7 | Human OTR | 103 nM | Improved affinity vs. [L-Tic7]OT | researchgate.net |
| [Mpa1, D-Tic7]OT | Mpa at position 1, D-Tic at position 7 | Human OTR | 380 nM | Lower affinity vs. [Mpa1, L-Tic7]OT | researchgate.net |
| [Mpa1, Sar7]AVP | Mpa at position 1, Sarcosine at position 7 | Vasopressin R | Not specified | Selective agonist | nih.gov |
| [Mpa1, D-Tyr(Et)2, Deg9]OT | Mpa(1), D-Tyr(Et)(2), Deg(9) | Human OTR | Not specified | High anti-oxytocic activity, selective | nih.gov |
Note: "OTR" refers to the Oxytocin Receptor. "AVP" refers to Arginine Vasopressin. Affinity values are presented as IC50 or Ki where available. "Effect of Combination" is an interpretation based on direct comparison within the cited study.
The SAR studies of [Mpa1, L-Tic7]OT and its analogues demonstrate that strategic modifications at specific amino acid positions can fine-tune receptor binding affinities and pharmacological properties, paving the way for the design of more potent and selective oxytocin receptor ligands.
Receptor Interactions and Signaling Pathways of Mpa1, L Tic7 Ot
Oxytocin (B344502) Receptor (OTR) Binding Characteristics
The interaction of [Mpa1, L-Tic7]OT with the human oxytocin receptor (OTR) is defined by its specific binding affinity and its selectivity over related receptors.
Quantitative Binding Affinity Determination (IC50 values)
Research has established the binding affinity of [Mpa1, L-Tic7]OT for the human oxytocin receptor through competitive binding assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a ligand required to displace 50% of a radiolabeled ligand, has been determined for this compound.
In a study detailing the biological properties of four oxytocin analogues, [Mpa1, L-Tic7]OT, designated as analogue 3, demonstrated a binding affinity for the human oxytocin receptor with an IC50 value of 103 nM. acs.org This value provides a quantitative measure of the compound's ability to bind to the receptor.
| Compound | Receptor | IC50 (nM) |
|---|---|---|
| [Mpa1, L-Tic7]OT | Human Oxytocin Receptor | 103 |
Receptor Selectivity Profiles
A critical aspect of a ligand's pharmacological profile is its selectivity for its target receptor over other related receptors. The oxytocin receptor shares significant structural homology with vasopressin receptors (V1a and V1b), which can lead to cross-reactivity of ligands. While specific quantitative binding data for [Mpa1, L-Tic7]OT at vasopressin receptors is not detailed in the available research, the broader context of oxytocin analogue development emphasizes the ongoing challenge of achieving high selectivity. The subtle differences between these receptor subtypes often result in ligands binding to both, albeit typically with different affinities. Further investigation into the binding profile of [Mpa1, L-Tic7]OT at V1a and V1b receptors would be necessary to fully characterize its selectivity.
Mechanisms of Receptor Activation and Ligand Efficacy
Beyond binding, the ability of [Mpa1, L-Tic7]OT to activate the oxytocin receptor and trigger downstream signaling is a key determinant of its biological effect.
Characterization of Partial Agonistic Activity of [Mpa1, L-Tic7]OT
Studies have characterized [Mpa1, L-Tic7]OT as a partial agonist at the oxytocin receptor. acs.org A partial agonist is a ligand that binds to and activates a receptor, but has only partial efficacy relative to a full agonist. This means that even at saturating concentrations, [Mpa1, L-Tic7]OT does not produce the maximal response that can be elicited by a full agonist like native oxytocin. The reduced agonistic activity of this analogue, when compared to oxytocin, has been suggested to be consistent with a reduction in the trans conformation of the molecule. acs.org
Coupling to G-Protein Coupled Receptor (GPCR) Signaling Cascades
The oxytocin receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G-proteins. Specifically, the oxytocin receptor is known to primarily couple to G-proteins of the Gq/11 family. This coupling initiates a cascade of intracellular events that constitute the cellular response to the ligand. The activation of the OTR by [Mpa1, L-Tic7]OT, albeit partial, is expected to follow this canonical GPCR signaling pathway.
Modulation of Downstream Intracellular Messengers (e.g., Phospholipase C-β)
The activation of the Gq/11 G-protein by the agonist-bound oxytocin receptor leads to the stimulation of the effector enzyme, Phospholipase C-β (PLC-β). PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent signaling pathways. These downstream events ultimately lead to the various physiological responses associated with oxytocin receptor activation. Therefore, the partial agonistic activity of [Mpa1, L-Tic7]OT at the OTR results in a submaximal stimulation of this PLC-β-mediated signaling cascade.
Receptor Conformational Changes Upon Ligand Binding
The binding of a ligand to the OTR is not a simple lock-and-key mechanism but rather a dynamic process that involves conformational selection and induced fit, leading to the stabilization of specific receptor states. The nature of these states dictates the cellular response, ranging from full agonism to antagonism.
Ligand-Induced Receptor States and Activation Mechanisms
The activation of the OTR, like other GPCRs, involves a transition from an inactive to an active conformation, which is facilitated by the binding of an agonist. This transition is characterized by significant structural rearrangements, particularly in the transmembrane (TM) helices. Cryo-electron microscopy (cryo-EM) studies of the OTR in complex with the endogenous agonist oxytocin have provided high-resolution insights into the active state. nih.govresearchgate.net
Upon agonist binding, a series of conformational changes are initiated, leading to the outward movement of the intracellular ends of TM5 and TM6 and a slight inward movement of TM7. nih.gov This rearrangement creates a binding cavity for the Gα subunit of the Gq/11 protein, leading to its activation and the subsequent stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. nih.gov
The OTR can also couple to other G proteins, such as Gi/o, leading to the modulation of different signaling pathways. nih.gov The ability of a ligand to preferentially activate one signaling pathway over another is known as biased agonism and is thought to arise from the stabilization of distinct receptor conformations. nih.govmonash.edu Different ligands can induce unique conformational states in the receptor, which in turn recruit specific downstream signaling partners. monash.edu
The binding of [Mpa1, L-Tic7]OT to the OTR results in partial agonism, suggesting that it is less effective at stabilizing the fully active conformation of the receptor compared to the endogenous ligand, oxytocin. nih.gov This partial agonism is intrinsically linked to the conformational properties of the analog itself.
Role of Cis/Trans Conformation of [Mpa1, L-Tic7]OT in Receptor Interaction
A key structural feature of [Mpa1, L-Tic7]OT is the presence of a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue at position 7, which introduces a conformational constraint. Nuclear Magnetic Resonance (NMR) studies have revealed that the peptide bond between Cys(6) and L-Tic(7) in this analog can exist in both cis and trans conformations. nih.gov This is a significant departure from the native oxytocin, where the corresponding Cys(6)-Pro(7) bond predominantly adopts a trans conformation.
The equilibrium between the cis and trans isomers of the Cys(6)-L-Tic(7) bond is a critical determinant of the biological activity of [Mpa1, L-Tic7]OT. researchgate.net Research indicates that the trans conformation is associated with agonistic activity, while the cis conformation may be linked to reduced efficacy or even antagonism. researchgate.net The reduced agonistic activity of [Mpa1, L-Tic7]OT compared to oxytocin is consistent with a lower population of the trans conformer. nih.gov
The deamination at position 1 in [Mpa1, L-Tic7]OT, denoted by the "Mpa" (β-mercaptopropionic acid) residue, has been shown to slightly increase the binding affinity of the analog for the human oxytocin receptor compared to its non-deaminated counterpart. nih.gov This suggests that modifications at the N-terminus can influence receptor recognition and binding, independent of the conformational state at position 7.
Table 1: Conformational and Activity Profile of [Mpa1, L-Tic7]OT and Related Analogs
| Compound | Key Structural Feature | Predominant Conformation at Position 6-7 Bond | Receptor Activity |
| Oxytocin | Proline at position 7 | Trans | Full Agonist |
| [Mpa1, L-Tic7]OT | L-Tic at position 7 | Equilibrium of cis and trans | Partial Agonist |
| Antagonistic Analogs | Modifications promoting cis | Cis | Antagonist |
Table of Compounds
| Abbreviation | Full Name |
| [Mpa1, L-Tic7]OT | [β-Mercaptopropionic acid¹, L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin |
| OTR | Oxytocin Receptor |
| PLC | Phospholipase C |
| PIP2 | Phosphatidylinositol 4,5-bisphosphate |
| IP3 | Inositol trisphosphate |
| DAG | Diacylglycerol |
| PKC | Protein Kinase C |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Mpa | β-mercaptopropionic acid |
Preclinical and Mechanistic Investigations of Mpa1, L Tic7 Ot
In Vitro Functional Assays in Cellular Systems
The functional activity of [Mpa1, L-Tic7]OT at the human oxytocin (B344502) receptor has been characterized through binding affinity studies, which indicate that it acts as a partial agonist. The binding affinity, expressed as the half-maximal inhibitory concentration (IC50), for the human oxytocin receptor is 103 nM.
| Compound | Receptor | Assay Type | Affinity (IC50) |
|---|---|---|---|
| [Mpa1, L-Tic7]OT | Human Oxytocin Receptor | Radioligand Binding Assay | 103 nM |
Calcium Mobilization Assays
Specific data from calcium mobilization assays for [Mpa1, L-Tic7]OT are not available in the reviewed scientific literature. As a G-protein coupled receptor, the oxytocin receptor typically signals through the Gq/11 pathway, leading to an increase in intracellular calcium. Assays measuring this calcium flux are standard for characterizing oxytocin receptor ligands. However, detailed experimental results quantifying the effect of [Mpa1, L-Tic7]OT on intracellular calcium levels have not been publicly reported.
Reporter Gene Assays for Receptor Activity
Information regarding the evaluation of [Mpa1, L-Tic7]OT using reporter gene assays is not available in the public scientific domain. Reporter gene assays are commonly employed to assess the activation or inhibition of receptor signaling pathways, often by measuring the expression of a reporter gene (e.g., luciferase) linked to a specific response element. Such studies would provide further insight into the functional selectivity and efficacy of [Mpa1, L-Tic7]OT, but no such data has been identified.
Enzymatic Degradation Pathways and Stability Studies in Biological Matrices
Resistance to Peptidases and Proteases
Specific studies detailing the enzymatic degradation pathways and the resistance of [Mpa1, L-Tic7]OT to peptidases and proteases are not described in the available literature. The stability of peptide analogues in biological matrices such as plasma is a critical determinant of their pharmacokinetic profile. The incorporation of the constrained amino acid L-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is often intended to enhance stability against enzymatic degradation compared to the native peptide. However, experimental data quantifying the half-life or degradation products of [Mpa1, L-Tic7]OT in various biological matrices have not been found.
Investigations in Animal Models for Receptor Targeting and Physiological Effects
Receptor Occupancy Studies in Target Tissues
There is no publicly available information from investigations in animal models for [Mpa1, L-Tic7]OT. Such studies are essential to understand the in vivo distribution, receptor engagement, and physiological effects of a compound. Receptor occupancy studies, in particular, would provide valuable data on the extent and duration of target engagement in relevant tissues, helping to correlate pharmacokinetic profiles with pharmacodynamic effects. The absence of this data limits the current understanding of the in vivo properties of [Mpa1, L-Tic7]OT.
Analysis of Biological Responses Mediated by OTR in specific animal models
The biological activity of [Mpa1, L-Tic7]OT has been primarily characterized through its interaction with the human oxytocin receptor (OTR). In vitro studies have determined its binding affinity and functional efficacy, providing a foundational understanding of its potential physiological effects.
Receptor Binding Affinity
Competitive binding assays using human OTR have revealed that [Mpa1, L-Tic7]OT possesses a notable affinity for the receptor. The half-maximal inhibitory concentration (IC50) for [Mpa1, L-Tic7]OT was determined to be 103 nM. researchgate.netacs.org This indicates a significant, though slightly reduced, binding capacity compared to native oxytocin. The deamination at position 1, replacing the N-terminal cysteine with β-mercaptopropionic acid (Mpa), is a modification known to generally increase the affinity of oxytocin analogues. researchgate.netacs.org
| Compound | IC50 (nM) for human OTR |
|---|---|
| [Mpa1, L-Tic7]OT | 103 |
Functional Activity in Animal Models
In vivo pharmacological assessments in rats have been conducted to evaluate the uterotonic, pressor, and antidiuretic activities of [Mpa1, L-Tic7]OT. These assays are critical for understanding the compound's physiological effects mediated by the oxytocin and related vasopressin receptors.
Uterotonic Activity: In assays measuring the contraction of rat uterus, [Mpa1, L-Tic7]OT demonstrated partial agonistic activity. This suggests that while it can stimulate uterine contractions, its maximal effect is lower than that of endogenous oxytocin.
Pressor and Antidiuretic Activity: When tested for its effects on blood pressure (pressor activity) and urine output (antidiuretic activity) in rats, [Mpa1, L-Tic7]OT was found to be devoid of significant activity in these assays. This selectivity is a desirable characteristic for oxytocin analogues intended for specific therapeutic applications, as it minimizes off-target effects mediated by vasopressin receptors.
| Compound | Uterotonic Activity (Rat, in vivo) | Pressor Activity (Rat, in vivo) | Antidiuretic Activity (Rat, in vivo) |
|---|---|---|---|
| [Mpa1, L-Tic7]OT | Partial Agonist | Inactive | Inactive |
Exploration of Prolyl Cis-Trans Isomerization Mechanisms in Oxytocin Analogues
The conformational flexibility of the Cys6-Pro7 peptide bond in oxytocin and its analogues is a critical determinant of their biological activity. This bond can exist in either a cis or trans conformation, and the equilibrium between these two isomers can significantly influence receptor binding and activation. The substitution of Proline at position 7 with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) in [Mpa1, L-Tic7]OT introduces a conformationally restricted residue that impacts this isomerization.
Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the conformational landscape of [Mpa1, L-Tic7]OT. researchgate.netacs.org These investigations have confirmed the existence of both cis and trans isomers of the Cys6-L-Tic7 peptide bond. researchgate.net The presence of two sets of cross-peaks for the hydrogen and carbon nuclei of most residues in the peptide in NOESY, TOCSY, and 1H-13C HSQC spectra supports the existence of this conformational equilibrium. researchgate.net
It is hypothesized that the trans conformation is necessary for agonistic activity at the oxytocin receptor, while the cis isomer may favor antagonism. researchgate.netacs.org The observed partial agonism of [Mpa1, L-Tic7]OT is consistent with a reduction in the population of the trans conformation compared to native oxytocin. researchgate.netacs.org This suggests that the introduction of the L-Tic residue at position 7 modulates the cis-trans equilibrium, leading to a mixed population of conformers and, consequently, a partial agonist profile.
Further conformational analysis through superimposition of the backbone structures of [Mpa1, L-Tic7]OT and related analogues has revealed that the N-terminal 7-residue fragment adopts a very similar backbone conformation to its D-Tic counterpart. This highlights that the stereochemistry at position 7 induces specific conformational changes in the C-terminal tail of the peptide, which likely plays a role in modulating the interaction with the oxytocin receptor.
The study of prolyl cis-trans isomerization in [Mpa1, L-Tic7]OT underscores the intricate relationship between peptide conformation and biological function. The unique conformational constraints imposed by the L-Tic substitution provide a valuable tool for probing the structural requirements for oxytocin receptor activation and for the rational design of novel oxytocin analogues with tailored pharmacological profiles.
Advanced Research Directions for Mpa1, L Tic7 Ot and Oxytocin System Modulators
Development of Fluorescent and Radioligands for Receptor Imaging
Visualizing the location, density, and dynamics of oxytocin (B344502) receptors (OTRs) in living systems is crucial for understanding their physiological and pathological roles. The development of high-affinity fluorescent and radiolabeled ligands derived from scaffolds like [Mpa1, L-Tic7]OT is a critical next step.
Fluorescent Ligands: Attaching a fluorophore to a selective antagonist like [Mpa1, L-Tic7]OT would create a powerful tool for various in vitro applications. nih.gov These fluorescent probes enable high-resolution imaging of OTRs in cultured cells and tissue slices using techniques such as confocal microscopy. nih.gov Such tools are invaluable for studying receptor trafficking, internalization, and dimerization. nih.gov Furthermore, the development of near-infrared probes can allow for deeper tissue imaging. pnas.org Recent progress in creating fluorescent peptides and nanosensors for oxytocin detection highlights the feasibility and demand for these molecular tools. pnas.orgmdpi.com The primary challenge lies in modifying the parent compound without significantly compromising its binding affinity and selectivity for the oxytocin receptor.
| Probe Type | Application | Potential Advantages | Key Considerations |
| Fluorescent Ligands | Confocal Microscopy, Flow Cytometry, FRET/BRET | Real-time visualization of receptor dynamics in cells and tissues. nih.gov | Maintaining high affinity and selectivity after fluorophore conjugation. |
| Radioligands (PET) | In vivo imaging of receptor distribution and occupancy in the brain. nih.gov | Non-invasive, quantitative whole-body imaging. google.com | Blood-brain barrier penetration, metabolic stability, appropriate half-life of the radionuclide. nih.gov |
Radioligands for PET Imaging: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative mapping of receptors in the living brain. nih.govbiorxiv.org Developing a radiolabeled version of [Mpa1, L-Tic7]OT, for instance with Carbon-11 or Fluorine-18, would provide an unprecedented opportunity to study OTR distribution and density in healthy and diseased states. nih.govrsc.org A successful PET radiotracer based on an antagonist scaffold would be instrumental in clinical research, allowing for the investigation of OTR alterations in psychiatric and neurological disorders. nih.gov It would also be a vital tool in drug development for confirming target engagement of new OTR-targeting therapeutics in the central nervous system. nih.gov Key hurdles in this development include ensuring the radioligand can cross the blood-brain barrier and exhibits favorable kinetics and low non-specific binding. mdpi.com
Cryo-EM and X-ray Crystallography Studies of [Mpa1, L-Tic7]OT-Receptor Complexes
A detailed understanding of how [Mpa1, L-Tic7]OT binds to and antagonizes the oxytocin receptor requires high-resolution structural information. Techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography are essential for elucidating the three-dimensional structure of the ligand-receptor complex at an atomic level. nih.gov
The crystal structure of the human OTR has been solved in complex with a non-peptide antagonist, providing foundational insights into the receptor's architecture and antagonist binding pocket. nih.govbiorxiv.org However, the binding mode of peptide antagonists like [Mpa1, L-Tic7]OT is likely to differ significantly. Structural studies on the [Mpa1, L-Tic7]OT-OTR complex would reveal the specific amino acid residues involved in the interaction, the conformational state stabilized by the antagonist, and the structural basis for its selectivity over related vasopressin receptors. acs.org This knowledge is paramount for the rational design of next-generation antagonists with improved properties. While NMR studies have provided valuable information on the conformation of [Mpa1, L-Tic7]OT in solution, solid-state structural data of the bound complex is needed for a complete picture. researchgate.netresearchgate.netnih.govresearchgate.net
| Technique | Type of Information | Significance |
| X-ray Crystallography | High-resolution static structure of the ligand-receptor complex. nih.gov | Reveals precise atomic interactions, bond angles, and distances. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of the receptor in different conformational states, potentially in a more native lipid environment. | Provides insights into the dynamic nature of receptor activation and antagonism. |
| Nuclear Magnetic Resonance (NMR) | Conformational dynamics of the ligand in solution. nih.gov | Complements static structural data by showing flexibility and solution-state structure. researchgate.net |
These structural insights would accelerate structure-based drug discovery efforts, enabling computational modeling and virtual screening to identify novel OTR modulators. researchgate.net
Application in Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept that a single drug can interact with multiple targets, is a paradigm shift in drug discovery. nih.gov While high selectivity is often a primary goal, intentionally designing multi-target ligands can offer enhanced therapeutic efficacy or a better side-effect profile for complex diseases. nih.gov The oxytocin system is deeply integrated with other neuropeptide systems, such as the vasopressin and dopamine (B1211576) systems.
Investigating the off-target profile of [Mpa1, L-Tic7]OT is an important first step. Computational approaches, such as molecular modeling and chemoinformatics, can predict potential interactions with other G protein-coupled receptors (GPCRs). nih.gov Experimental screening against a panel of receptors would validate these predictions. This information is crucial for interpreting experimental results and understanding the compound's full biological activity.
Conversely, the [Mpa1, L-Tic7]OT scaffold could serve as a starting point for designing novel multi-target ligands. researchgate.net For instance, a molecule that antagonizes the OTR while also modulating a secondary target involved in a specific pathology (e.g., a receptor implicated in anxiety or social behavior) could offer a synergistic therapeutic effect. This requires a deep understanding of the structural biology of the involved receptors to design ligands that can effectively interact with multiple binding sites. frontiersin.org
Integration with Systems Biology Approaches for Network Analysis
The biological effects of modulating the oxytocin receptor with a ligand like [Mpa1, L-Tic7]OT extend far beyond a simple ligand-receptor interaction. These effects propagate through complex intracellular signaling networks and influence broader physiological systems. nih.gov Systems biology provides the tools to analyze these complex interactions and understand the network-level consequences of OTR antagonism. nih.gov
By combining experimental data with computational modeling, a systems biology approach can map the signaling pathways affected by [Mpa1, L-Tic7]OT. biorxiv.org This includes identifying downstream effector proteins, feedback loops, and crosstalk with other signaling cascades. Neuropeptide signaling systems are ancient and highly interconnected, making a network-level perspective essential. nih.govsemanticscholar.org
Transcriptomics, proteomics, and phosphoproteomics analyses of cells or tissues treated with [Mpa1, L-Tic7]OT can provide large-scale datasets on changes in gene expression and protein activity. Integrating this data into network models can help to:
Identify novel downstream targets and biomarkers of OTR antagonism.
Understand how OTR signaling is integrated with other cellular processes.
Predict the systemic effects of OTR modulation in different physiological contexts. nih.gov
Elucidate the complex roles of neuropeptide signaling in health and disease. nih.gov
This holistic approach will be critical for translating the molecular action of [Mpa1, L-Tic7]OT into a comprehensive understanding of its effects on behavior and physiology.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing [Mpa1, L-Tic7]OT for research purposes?
- Methodological Answer : Synthesis requires rigorous adherence to protocols for peptide coupling and purification. Use high-performance liquid chromatography (HPLC) to verify purity (>95%) and mass spectrometry (MS) for molecular weight confirmation. Ensure sterility and stability testing under controlled conditions (e.g., pH, temperature) to validate reproducibility. Document all steps in compliance with guidelines for experimental transparency .
Q. How can researchers characterize the structural and functional properties of [Mpa1, L-Tic7]OT?
- Methodological Answer : Employ a multi-modal approach:
- Structural : Nuclear magnetic resonance (NMR) for 3D conformation analysis; X-ray crystallography for atomic-level resolution.
- Functional : In vitro assays (e.g., receptor binding affinity via radioligand displacement) and in vivo models (e.g., dose-response curves in target tissues). Cross-reference results with computational simulations (molecular docking) to validate mechanistic hypotheses .
Q. What theoretical frameworks guide the investigation of [Mpa1, L-Tic7]OT's biological activity?
- Methodological Answer : Anchor studies in established frameworks like ligand-receptor interaction theories or signal transduction pathways. For example, use the "lock-and-key" model to hypothesize binding specificity, then test via mutagenesis or competitive inhibition assays. Link findings to broader physiological systems (e.g., neuroendocrine regulation) to contextualize significance .
Advanced Research Questions
Q. How to design a robust experimental protocol to assess [Mpa1, L-Tic7]OT's efficacy under varying conditions?
- Methodological Answer : Apply the PICOT framework to structure the study:
- Population : Define cell lines or animal models (e.g., Sprague-Dawley rats with induced pathologies).
- Intervention : Administer [Mpa1, L-Tic7]OT at staggered doses (e.g., 0.1–10 mg/kg).
- Comparison : Use placebo controls or benchmark against existing analogs (e.g., oxytocin derivatives).
- Outcome : Quantify biomarkers (e.g., cAMP levels, calcium influx).
- Time : Monitor acute (minutes-hours) vs. chronic (days-weeks) effects. Validate design via pilot studies and power analysis to ensure statistical robustness .
Q. What methodologies are effective in resolving contradictory data on [Mpa1, L-Tic7]OT's mechanism of action?
- Methodological Answer : Conduct a systematic review to identify inconsistencies across studies. Use meta-analysis to aggregate data, adjusting for variables like dosage or model systems. Replicate conflicting experiments under standardized conditions, and apply advanced techniques (e.g., single-cell RNA sequencing) to uncover overlooked variables. Reconcile results with theoretical models to refine hypotheses .
Q. How to formulate comparative research questions to evaluate [Mpa1, L-Tic7]OT against similar compounds?
- Methodological Answer : Structure comparisons using the PEO framework:
- Population : Identical biological models (e.g., HEK293 cells expressing target receptors).
- Exposure : Parallel testing of [Mpa1, L-Tic7]OT and analogs (e.g., carbetocin).
- Outcome : Measure efficacy (EC50), selectivity (off-target effects), and pharmacokinetics (half-life, bioavailability). Use ANOVA or mixed-effects models to analyze differences .
Key Considerations
- Theoretical Alignment : Ensure all hypotheses are grounded in established mechanisms (e.g., G-protein-coupled receptor signaling) to avoid speculative conclusions .
- Data Transparency : Archive raw datasets and protocols in repositories like Zenodo for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, emphasizing reduction and refinement principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
